molecular formula C16H15ClF2N2O3S B2569202 3-Chloro-4-((1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034274-74-1

3-Chloro-4-((1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2569202
CAS No.: 2034274-74-1
M. Wt: 388.81
InChI Key: IPJRZGULHRMARV-UHFFFAOYSA-N
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Description

3-Chloro-4-((1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and an ether linkage to a piperidine ring, which is further substituted with a sulfonyl group attached to a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the following steps:

    Preparation of 4-hydroxypyridine: This can be achieved through the hydroxylation of pyridine using suitable oxidizing agents.

    Formation of the ether linkage: The hydroxypyridine is then reacted with 4-chloropyridine in the presence of a base to form the ether linkage.

    Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the pyridine is replaced by the piperidine ring.

    Attachment of the sulfonyl group: The final step involves the sulfonylation of the piperidine ring using 2,5-difluorobenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group on the pyridine ring can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Chloro-4-((1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonyl-containing compounds with biological targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The difluorophenyl moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-((1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    3-Chloro-4-((1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.

    3-Chloro-4-((1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)furan: Similar structure but with a furan ring instead of a pyridine ring.

Uniqueness

The uniqueness of 3-Chloro-4-((1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine lies in its combination of a pyridine ring with a sulfonyl-substituted piperidine moiety. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-4-[1-(2,5-difluorophenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O3S/c17-13-10-20-6-3-15(13)24-12-4-7-21(8-5-12)25(22,23)16-9-11(18)1-2-14(16)19/h1-3,6,9-10,12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJRZGULHRMARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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